An In-depth Technical Guide to 2-Bromoanisole: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2-Bromoanisole: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoanisole, also known as 1-bromo-2-methoxybenzene, is a versatile organobromine compound widely utilized as a key intermediate in organic synthesis. Its unique electronic and steric properties, arising from the presence of both a methoxy (B1213986) group and a bromine atom on the benzene (B151609) ring, make it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, spectroscopic data, and significant synthetic applications of 2-Bromoanisole, complete with detailed experimental protocols for key reactions.
Chemical Structure and Identification
2-Bromoanisole is an aromatic compound with a methoxy group and a bromine atom substituted at the ortho positions of a benzene ring.
SMILES: COc1ccccc1Br
InChI: 1S/C7H7BrO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Caption: Chemical structure of 2-Bromoanisole.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Bromo-2-methoxybenzene |
| Synonyms | o-Bromoanisole, 2-Bromomethoxybenzene, 1-Methoxy-2-bromobenzene |
| CAS Number | 578-57-4[1][2] |
| Molecular Formula | C₇H₇BrO[1][3] |
| Molecular Weight | 187.03 g/mol [1][4] |
| EINECS Number | 209-425-8[1] |
Physical and Chemical Properties
2-Bromoanisole is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[1][5]
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Melting Point | 2 °C (lit.)[1][5][6][7][8] |
| Boiling Point | 223 °C (lit.)[1][5][6][7][8] |
| Density | 1.502 g/mL at 25 °C (lit.)[1][5][6][7][8] |
| Refractive Index (n20/D) | 1.573 (lit.)[1][5][6][7][8] |
| Flash Point | 98 °C (208.4 °F) - closed cup[6][8] |
| Solubility | Soluble in ethanol (B145695) and diethyl ether; limited solubility in water.[1][2][5] |
| Vapor Pressure | 0.28 mmHg[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Bromoanisole.
Table 3: Spectroscopic Data Summary
| Technique | Description |
| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[9] |
| ¹³C NMR | Spectral data is available for carbon-13 nuclear magnetic resonance.[10] |
| Infrared (IR) Spectroscopy | IR spectra are available and can be used to identify functional groups.[9] |
| Mass Spectrometry (MS) | Mass spectra are available, providing information on the molecular weight and fragmentation pattern.[9] |
Note: Detailed spectral interpretation requires access to the raw spectral data, which can be found in various chemical databases.
Reactivity and Synthetic Applications
2-Bromoanisole is a valuable building block in organic synthesis, primarily due to its ability to participate in a variety of cross-coupling reactions. It is a standard coupling partner in metal-catalyzed reactions.[3]
Caption: Major reaction pathways involving 2-Bromoanisole.
Grignard Reagent Formation
2-Bromoanisole readily forms a Grignard reagent, 2-methoxyphenylmagnesium bromide, which is a potent nucleophile for the formation of carbon-carbon bonds.
Experimental Protocol: Formation of 2-methoxyphenylmagnesium bromide
-
Apparatus: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Magnesium turnings (1.2 equivalents)
-
2-Bromoanisole (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings and iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small portion of a solution of 2-bromoanisole in anhydrous ether to the magnesium.
-
The reaction is initiated by gentle warming or the addition of an initiator if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[5]
-
The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately in subsequent reactions.
-
Suzuki Coupling
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, providing a powerful method for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki Coupling of 2-Bromoanisole with Phenylboronic Acid
-
Apparatus: A round-bottom flask or Schlenk tube, magnetic stirrer, and reflux condenser, all under an inert atmosphere.
-
Reagents:
-
2-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or another suitable palladium catalyst
-
A suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent system (e.g., toluene (B28343), 1,4-dioxane, or a mixture of ethanol and water)
-
-
Procedure:
-
To the reaction vessel, add 2-bromoanisole, phenylboronic acid, the base, and the palladium catalyst.
-
Add the solvent and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[3][6]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of a wide range of aryl amines.[11]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Aniline
-
Apparatus: An oven-dried Schlenk tube or sealed reaction vessel under an inert atmosphere.
-
Reagents:
-
2-Bromoanisole (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 equivalents)
-
Anhydrous solvent such as toluene or dioxane
-
-
Procedure:
-
In the reaction vessel, combine the palladium catalyst, ligand, and base.
-
Add the 2-bromoanisole, aniline, and solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Caption: A generalized experimental workflow for cross-coupling reactions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol.[4]
Experimental Protocol: Ullmann Condensation of 2-Bromoanisole with Phenol
-
Apparatus: A round-bottom flask with a reflux condenser, under an inert atmosphere.
-
Reagents:
-
2-Bromoanisole (1.0 equivalent)
-
Phenol (1.2 equivalents)
-
Copper(I) iodide (CuI) (0.1-0.2 equivalents)
-
A suitable ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (0.2 equivalents)
-
A base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene
-
-
Procedure:
-
To the flask, add the CuI, ligand, and base.
-
Add the 2-bromoanisole, phenol, and solvent.
-
Heat the mixture to a high temperature (typically 100-150 °C) with vigorous stirring.[12]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove insoluble inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the resulting diaryl ether by column chromatography or recrystallization.
-
Safety and Handling
2-Bromoanisole is considered hazardous.[13] It can cause skin and serious eye irritation.[13] It is also harmful to aquatic life with long-lasting effects.[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation.[13]
-
Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[1][5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Avoid release to the environment.[15]
Conclusion
2-Bromoanisole is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an essential building block for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and chemical industries. This guide serves as a comprehensive resource to aid scientists in leveraging the full synthetic potential of 2-bromoanisole.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. CN104761439A - Preparation method of o-anisaldehyde - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]



